yl)Methyl]benzoate
Description
Based on contextual evidence, it may represent a methyl ester of benzoic acid with additional substituents (e.g., alkyl, amino, or halogen groups) on the aromatic ring or ester chain. Methyl benzoate itself (CAS 93-58-3) is a simple aromatic ester synthesized via acid-catalyzed esterification of benzoic acid with methanol . It is widely used in fragrances, cosmetics, and pharmaceuticals due to its stability and low toxicity . Derivatives such as methyl 2-chlorobenzoate or methyl p-(dimethylaminopropyl)benzoate are synthesized by modifying the benzoic acid precursor or introducing functional groups post-esterification .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
methyl 4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)10-13-6-8-14(9-7-13)15(17)18-3/h4-9H,10H2,1-3H3 |
InChI Key |
BYUMLMIQUIXHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yl)Methyl]benzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzoic Acid Methyl Ester Moiety: The pyrrole derivative is then reacted with benzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
yl)Methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
yl)Methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antitubercular agent.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties[][6].
Biological Studies: It is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of yl)Methyl]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival.
Pathways Involved: It interferes with the folate pathway and fatty acid synthesis pathway, leading to the inhibition of bacterial cell wall synthesis and replication.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1 summarizes key alkyl and substituted benzoates, highlighting structural variations and applications:
*Log Pow values indicate hydrophobicity; higher values suggest greater lipid solubility.
Metabolic and Hydrolytic Stability
- Methyl vs. Ethyl Benzoate : Both are hydrolyzed by carboxylesterases (CES) in vitro, but methyl benzoate exhibits slightly faster metabolism due to its smaller alkyl chain .
- Substituent Effects : Bulky groups (e.g., tert-butyl in methyl 3,5-di-tert-butyl benzoate) reduce hydrolysis rates by sterically hindering enzyme access . Halogenated derivatives (e.g., methyl 2-chlorobenzoate) show enhanced stability due to electron-withdrawing effects .
Environmental Impact
- Photodegradation : Methyl benzoate has a calculated hydroxyl radical reaction half-life of 4.7–64.5 hours, depending on substituents. Halogenated analogs persist longer due to reduced reactivity .
- Hydrolysis : All benzoate esters hydrolyze to benzoic acid derivatives, but electron-withdrawing groups slow this process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
